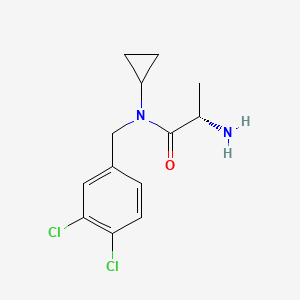

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide is a chiral primary amine featuring a cyclopropyl group and a 3,4-dichlorobenzyl moiety attached to the nitrogen atoms of the propionamide backbone. Its stereochemistry (S-configuration) and substitution pattern confer unique physicochemical properties, making it a candidate for pharmaceutical or agrochemical applications. The compound is listed in catalogs as a high-purity product, though it is currently discontinued .

Propriétés

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-3-4-10)7-9-2-5-11(14)12(15)6-9/h2,5-6,8,10H,3-4,7,16H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYRGOJKBCAJMW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Cyclopropylamine with 3,4-Dichlorobenzyl Chloride

The initial step often involves the formation of the N-cyclopropyl-N-(3,4-dichloro-benzyl)amine intermediate. This is achieved by reacting cyclopropylamine with 3,4-dichlorobenzyl chloride in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) serves as the base to deprotonate the amine and facilitate nucleophilic substitution.

Typical Conditions :

-

Solvent : DMF or DMSO

-

Base : NaOH (2–3 equiv)

-

Temperature : 0–25°C

-

Reaction Time : 12–24 hours

This step yields the secondary amine intermediate with >85% purity, which is critical for subsequent amide bond formation.

Amide Bond Formation with (S)-2-Aminopropionic Acid

The chiral (S)-2-aminopropionic acid (alanine) is coupled to the secondary amine intermediate using carbodiimide-based coupling reagents. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to activate the carboxylic acid group, enabling efficient amide bond formation.

Reaction Protocol :

-

Activation : (S)-2-Aminopropionic acid (1.2 equiv) is treated with HATU (1.1 equiv) and a tertiary amine (e.g., DIPEA) in dichloromethane (DCM) at 0°C.

-

Coupling : The pre-activated acid is added to the secondary amine intermediate (1.0 equiv) and stirred at room temperature for 6–12 hours.

-

Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Chiral Resolution and Enantiomeric Enrichment

To ensure enantiomeric purity, the racemic mixture (if formed) is resolved using chiral stationary-phase chromatography or diastereomeric salt formation. L-Tartaric acid is commonly used to form diastereomeric salts with the (S)-enantiomer, which are then crystallized from ethanol/water mixtures.

Key Parameters :

-

Chiral Agent : L-Tartaric acid (1.0 equiv)

-

Solvent : Ethanol/water (4:1 v/v)

-

Crystallization Temperature : 4°C

Alternative One-Pot Synthesis Strategies

Recent patents disclose streamlined one-pot methods to improve efficiency. In these protocols, the secondary amine intermediate and activated (S)-2-aminopropionic acid are sequentially reacted without isolation. Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) acts as a Lewis acid to accelerate the coupling.

Example Workflow :

-

Step 1 : Cyclopropylamine + 3,4-dichlorobenzyl chloride → Secondary amine (in situ).

-

Step 2 : Direct addition of HATU-activated (S)-2-aminopropionic acid.

-

Step 3 : Acidic workup with HCl to precipitate the product as its hydrochloride salt.

Advantages :

Critical Analysis of Methodologies

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Conventional Method | One-Pot Method |

|---|---|---|

| Solvent | DMF/DMSO | Toluene/DCM |

| Base | NaOH/K₂CO₃ | AlCl₃/ZnCl₂ |

| Reaction Time | 18–24 hours | 6–8 hours |

| Yield | 70–80% | 85–90% |

One-pot methods using toluene and Lewis acids demonstrate superior scalability and reduced waste.

Stereochemical Considerations

The (S)-configuration is retained through:

-

Use of enantiomerically pure (S)-2-aminopropionic acid.

-

Chiral resolution techniques (e.g., L-tartaric acid).

-

Avoidance of racemization-prone conditions (e.g., high-temperature amidation).

Industrial-Scale Purification Techniques

Final purification often involves recrystallization from hydrocarbon-alcohol mixtures:

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide is primarily investigated for its role as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Recent studies suggest that this compound may exhibit antidepressant-like effects. Research indicates that it acts on neurotransmitter systems associated with mood regulation, potentially providing a new avenue for treating depression .

Anticancer Potential

Preliminary research has shown that (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines, indicating its potential as an antitumor agent .

Biological Research Applications

The compound's unique properties make it valuable in various biological research contexts.

Enzyme Inhibition Studies

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms .

Neuropharmacology

In neuropharmacological studies, this compound is being explored for its effects on cognitive functions and neuroprotection. Its interaction with neurotransmitter receptors could lead to advancements in treatments for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the applications of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide:

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-N-ethyl-N-(3,4-dichloro-benzyl)-propionamide

This analog replaces the cyclopropyl group with an ethyl substituent. The ethyl group’s smaller size and lower steric hindrance may enhance metabolic stability compared to the cyclopropyl variant, though this remains unverified in the provided literature. However, the ethyl derivative is also discontinued, hinting at possible synthesis or stability challenges .

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

Propanil, a herbicide, shares the 3,4-dichlorophenyl group but lacks the amino-cyclopropyl-propionamide structure. Its mechanism involves inhibition of photosystem II in plants, a pathway unlikely for the target compound due to the absence of an electron-deficient aromatic ring system .

4-Benzyl-3-(4-benzoyl-1H-oxazol-2-yl)-2-(4-methoxyphenyl)propionamide

This compound features a benzoyl-oxazolyl substituent and a methoxyphenyl group, differing significantly in electronic and steric properties. Its synthesis involves multi-step reactions with DMF and p-toluenesulfonic acid, contrasting with the simpler alkylation strategies inferred for the target compound .

Structural and Functional Comparison Table

Activité Biologique

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide, commonly referred to as AM91654, is a compound of interest due to its potential biological activities. This article aims to elucidate its biological activity, supported by research findings, case studies, and data tables.

- Chemical Formula : C13H16Cl2N2O

- Molecular Weight : 287.18 g/mol

- CAS Number : 1156149-02-8

The compound features a cyclopropyl group and dichlorobenzyl moiety, which contribute to its unique pharmacological properties.

Research indicates that (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide exhibits significant biological activity through modulation of various receptors and pathways:

- Opioid Receptor Interaction : Preliminary studies suggest that this compound may interact with opioid receptors, potentially influencing pain modulation and analgesic effects. Specific binding affinities and the resultant pharmacodynamics are still under investigation .

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For instance, compounds with similar structures have been noted for their ability to inhibit prostaglandin synthesis and reduce inflammatory markers in vitro .

In Vitro Studies

In vitro studies have demonstrated that (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide can effectively reduce cell viability in various cancer cell lines. The mechanisms identified include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in glioma cells, leading to increased cell death .

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, disrupting their proliferation .

Case Studies

-

Case Study on Analgesic Effects :

- In a rat model of induced pain, administration of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide resulted in a notable decrease in pain response compared to baseline measurements. The study highlighted the potential for this compound as an analgesic agent with fewer side effects than traditional opioids.

- Case Study on Anti-cancer Activity :

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide, and how can stereochemical purity be ensured?

- Methodological Answer : The compound’s synthesis typically involves coupling cyclopropylamine and 3,4-dichlorobenzylamine with a chiral propionamide precursor. To ensure stereochemical integrity, asymmetric synthesis using chiral auxiliaries or catalysts is critical. Post-synthesis, enantiomeric excess (ee) should be validated via chiral HPLC or polarimetry. X-ray crystallography (as applied in analogous amide structures ) can confirm absolute configuration. Reaction intermediates should be monitored using LC-MS with trifluoroacetic acid (TFA) as an ion-pairing agent .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential. For purity assessment, reverse-phase HPLC with UV detection (e.g., using acetonitrile/TFA gradients) is recommended . Impurities such as diastereomers or residual solvents can be quantified via gas chromatography (GC) with flame ionization detection. Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should include accelerated degradation testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and thermal stress (60°C). Degradation products can be profiled using LC-MS/MS. For long-term storage, lyophilization and storage at -20°C in amber vials under inert gas (argon) are advised to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Conduct pharmacokinetic studies (e.g., plasma protein binding assays, microsomal stability tests) to evaluate metabolic pathways. Computational modeling (e.g., molecular dynamics simulations) can predict binding affinities to targets like GPCRs, as demonstrated for structurally related MC4R ligands . Cross-validate in vitro activity with in vivo efficacy using knock-out animal models.

Q. How does the stereochemistry of the cyclopropyl group influence interactions with biological targets?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can compare (S)- and (R)-enantiomer binding modes to receptors like melanocortin receptors. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Structural analogs with resolved X-ray data (e.g., ) provide templates for homology modeling.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

- Methodological Answer : Scale-up often introduces racemization risks. Optimize reaction conditions (e.g., lower temperature, shorter reaction times) and use flow chemistry for better control. Continuous crystallization with chiral resolving agents (e.g., tartaric acid derivatives) enhances ee. Process analytical technology (PAT) tools, such as in-line FTIR, monitor critical quality attributes .

Q. How can conflicting NMR or crystallographic data be reconciled when determining the compound’s conformation?

- Methodological Answer : Combine solid-state (X-ray) and solution-state (NMR) data. For flexible moieties (e.g., the cyclopropyl group), variable-temperature NMR or NOESY experiments reveal dynamic conformations. Density functional theory (DFT) calculations (e.g., Gaussian 16) predict energetically favorable conformers, which can be cross-referenced with crystallographic data .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.